

# 5-Bromo-4-chloropyridine-2,3-diamine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Bromo-4-chloropyridine-2,3-diamine

**Cat. No.:** B1373017

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-4-chloropyridine-2,3-diamine**

## Authored by a Senior Application Scientist Introduction

**5-Bromo-4-chloropyridine-2,3-diamine** is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal diamine functionalities alongside bromine and chlorine atoms, makes it a versatile building block for the synthesis of complex molecular architectures. The diamine groups serve as a robust platform for constructing fused ring systems, such as imidazo[4,5-b]pyridines, which are prevalent scaffolds in numerous pharmacologically active agents.<sup>[1]</sup> The bromine and chlorine substituents provide orthogonal handles for further functionalization, typically through metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space during lead optimization campaigns.

This guide provides a comprehensive overview of the known chemical properties, representative synthesis, reactivity, and safety considerations for **5-Bromo-4-chloropyridine-2,3-diamine**, intended for researchers and professionals in drug development and chemical synthesis.

## Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and core physical properties. These data are critical for characterization, quality control, and predicting its behavior in various chemical and biological systems.

## Chemical Structure

The structure of **5-Bromo-4-chloropyridine-2,3-diamine** is defined by a pyridine ring substituted at the 2- and 3-positions with amine groups, at the 4-position with a chlorine atom, and at the 5-position with a bromine atom.

**Figure 1.** Chemical Structure of **5-Bromo-4-chloropyridine-2,3-diamine**.

## Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of **5-Bromo-4-chloropyridine-2,3-diamine**. These parameters are essential for designing experimental conditions, such as selecting appropriate solvents and predicting reaction temperatures.

| Property                  | Value                                            | Source              |
|---------------------------|--------------------------------------------------|---------------------|
| CAS Number                | 1131604-99-3                                     | <a href="#">[2]</a> |
| Molecular Formula         | C <sub>5</sub> H <sub>5</sub> BrClN <sub>3</sub> | <a href="#">[2]</a> |
| Molecular Weight          | 222.47 g/mol                                     | <a href="#">[2]</a> |
| Melting Point             | 164 °C                                           | <a href="#">[2]</a> |
| Boiling Point (Predicted) | 333.7 ± 37.0 °C                                  | <a href="#">[2]</a> |
| Density (Predicted)       | 1.928 g/cm <sup>3</sup>                          | <a href="#">[2]</a> |
| Flash Point (Predicted)   | 155.6 °C                                         | <a href="#">[2]</a> |
| Polar Surface Area (PSA)  | 64.9 Å <sup>2</sup>                              | <a href="#">[2]</a> |
| LogP (XLogP3)             | 2.17                                             | <a href="#">[2]</a> |

## Synthesis and Reactivity

Understanding the synthesis and reactivity of **5-Bromo-4-chloropyridine-2,3-diamine** is fundamental to its application as a chemical intermediate.

## Representative Synthetic Pathway

While specific proprietary syntheses may vary, a common and logical approach to constructing pyridine-2,3-diamines involves the chemical reduction of a corresponding 3-nitro-2-aminopyridine precursor. This transformation is a cornerstone of heterocyclic chemistry, valued for its high efficiency and reliability. The nitro group is a powerful electron-withdrawing group that facilitates its own reduction, while the amino group remains intact.

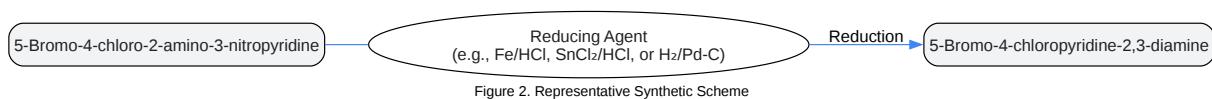



Figure 2. Representative Synthetic Scheme

[Click to download full resolution via product page](#)

**Figure 2.** A plausible synthetic route via reduction of a nitro-amine precursor.

### Protocol: Reduction of a 3-Nitro-2-aminopyridine Precursor

This protocol is based on well-established methods for nitro group reduction, such as the one described for the synthesis of 2,3-diamino-5-bromopyridine.[3]

- Reaction Setup: To a flask equipped with a reflux condenser and magnetic stirrer, add the 5-bromo-4-chloro-2-amino-3-nitropyridine precursor.
- Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and water.
- Reagent Addition: Introduce a reducing agent. A common and effective choice is reduced iron powder, activated with a catalytic amount of concentrated hydrochloric acid.
- Reaction Execution: Heat the mixture to reflux. The choice of reflux is causal; the elevated temperature significantly increases the reaction rate between the solid iron and the dissolved nitro compound. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture and filter it to remove the iron and iron oxide byproducts. The filtration must be performed while the solution is hot to prevent premature crystallization of the product.

- Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude residue can then be purified.
- Purification: Recrystallization from a suitable solvent (e.g., water or ethanol/water) is typically sufficient to yield the pure **5-Bromo-4-chloropyridine-2,3-diamine** product.

## Core Reactivity: Formation of Fused Heterocycles

The primary utility of **5-Bromo-4-chloropyridine-2,3-diamine** lies in the reactivity of its vicinal diamine groups. These groups readily undergo condensation reactions with dicarbonyl compounds, aldehydes, or their equivalents to form fused five-membered rings, yielding imidazo[4,5-b]pyridine derivatives. This reaction is a powerful tool for building molecular complexity.

A relevant example is the reaction of the related 5-bromopyridine-2,3-diamine with benzaldehyde to form the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.<sup>[1]</sup> This demonstrates the nucleophilic character of the diamines and their propensity for cyclization.

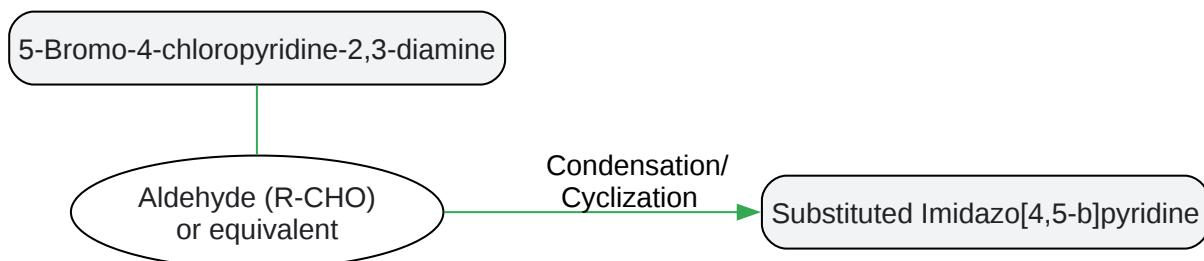



Figure 3. Condensation Reaction Workflow

[Click to download full resolution via product page](#)

**Figure 3.** General reaction of the diamine to form imidazo[4,5-b]pyridines.

### Protocol: Synthesis of an Imidazo[4,5-b]pyridine Derivative

- Dissolution: Dissolve **5-Bromo-4-chloropyridine-2,3-diamine** in a suitable solvent, such as ethanol.
- Reagent Addition: Add a slight molar excess of the desired aldehyde (e.g., benzaldehyde) to the solution.

- Catalyst/Oxidant: Introduce a catalyst or an oxidizing agent. In some procedures, an oxidant like diiodide is added to facilitate the final aromatization step to the imidazopyridine ring.[1]
- Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
- Isolation: As the reaction proceeds, the product often precipitates from the solution as a solid. After cooling, the solid can be collected by filtration.
- Purification: Wash the collected solid with water and/or a cold solvent to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization if necessary.

## Spectroscopic Data

Full characterization of **5-Bromo-4-chloropyridine-2,3-diamine** requires spectroscopic analysis. While specific spectra are proprietary to suppliers, commercial vendors confirm the availability of data packages including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to validate the structure and purity of the material.[4]

## Applications in Drug Discovery

The structural motifs present in **5-Bromo-4-chloropyridine-2,3-diamine** make it a high-value intermediate in drug discovery.

- Scaffold Synthesis: As detailed, it is a precursor to the imidazo[4,5-b]pyridine scaffold. This core is found in inhibitors of various kinases and other enzymes, making it a "privileged scaffold" in medicinal chemistry. Research has shown that derivatives of this system possess antimicrobial properties.[1]
- Fragment-Based Drug Design (FBDD): The molecule itself can be considered a fragment for FBDD, offering multiple points for elaboration.
- Combinatorial Chemistry: The chloro and bromo substituents can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to rapidly generate

libraries of analogues for structure-activity relationship (SAR) studies. The differential reactivity of C-Cl vs. C-Br bonds can be exploited for sequential, site-selective modifications.

Chlorine, in particular, is a vital element in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market, highlighting the importance of chlorinated intermediates.  
[\[5\]](#)

## Safety, Handling, and Storage

Proper handling of **5-Bromo-4-chloropyridine-2,3-diamine** is essential to ensure laboratory safety. The compound is classified as hazardous.

## GHS Hazard Information

Users must consult the full Safety Data Sheet (SDS) before use.[\[6\]](#) Key hazard statements include:

- H301: Toxic if swallowed.[\[6\]](#)
- H315: Causes skin irritation.[\[6\]](#)
- H319: Causes serious eye irritation.[\[6\]](#)

## Recommended Precautions

A series of precautionary statements guide the safe handling of this chemical:[\[2\]](#)[\[7\]](#)

- P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[\[2\]](#)[\[8\]](#)
- P270: Do not eat, drink or smoke when using this product.[\[6\]](#)
- P280: Wear protective gloves, protective clothing, and eye/face protection.[\[6\]](#)
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[\[6\]](#)
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[6\]](#)
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[6\]](#)

## Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Some suppliers recommend refrigerated storage.[9]
- Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains.[6]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1131604-99-3|5-Bromo-4-chloropyridine-2,3-diamine|BLD Pharm [bldpharm.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Bromo-4-chloropyridine-2,3-diamine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1373017#5-bromo-4-chloropyridine-2-3-diamine-chemical-properties>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)